molecular formula C9H14O3 B3055367 4-(oxan-2-yloxy)but-2-yn-1-ol CAS No. 64244-47-9

4-(oxan-2-yloxy)but-2-yn-1-ol

Cat. No.: B3055367
CAS No.: 64244-47-9
M. Wt: 170.21 g/mol
InChI Key: USEMUTURTYPBIO-UHFFFAOYSA-N
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Description

4-(oxan-2-yloxy)but-2-yn-1-ol is an organic compound with the molecular formula C₉H₁₄O₃ It is characterized by the presence of an oxane ring and a butynol group

Scientific Research Applications

4-(oxan-2-yloxy)but-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(oxan-2-yloxy)but-2-yn-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydro-2H-pyran with 2-butyn-1,4-diol . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to facilitate the formation of the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(oxan-2-yloxy)but-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes.

    Substitution: The oxane ring and butynol group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Mechanism of Action

The mechanism by which 4-(oxan-2-yloxy)but-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The oxane ring and butynol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments.

Comparison with Similar Compounds

Similar Compounds

    1-tetrahydropyranylbutyne-1,4-diol: Shares a similar structure but differs in the position of functional groups.

    2-butyn-1,4-diol: Lacks the oxane ring, making it less versatile in certain reactions.

    3,4-dihydro-2H-pyran: A precursor in the synthesis of 4-(oxan-2-yloxy)but-2-yn-1-ol.

Uniqueness

This compound is unique due to the combination of the oxane ring and butynol group, which provides distinct reactivity and stability. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.

Properties

IUPAC Name

4-(oxan-2-yloxy)but-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1,3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMUTURTYPBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456006
Record name 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64244-47-9
Record name 4-(tetrahydro-pyran-2-yloxy)-but-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5.0 g of 2-butyne-1,4-diol and 10 milligrams of p-toluenesulfonic add and 150 ml of dry ether there was added dropwise with stirring at room temperature 4.9 g of 3,4-dihydro-2H-pyran. After stirring overnight at ambient temperature the ether was evaporated and the residue was poured into 200 ml of water. The aqueous solution was extracted with hexane (2×100 ml) and then re-extracted with ether (3×100 ml). The combined ether extracts were washed with 100 ml of brine, dried over magnesium sulfate and evaporated to yield 6.8 g of 4-tetrahydropyranoxy-2-butyn-1-ol.
Quantity
5 g
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4.9 g
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Quantity
150 mL
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Synthesis routes and methods II

Procedure details

To a solution of 90 g (1.07 mol) of 2-butyne-1,4-diol and 9 g of p-toluenesulfonic acid in 1000 ml of tetrahydrofuran, cooled to 0° C., there were added dropwise 104.88 ml (96.69 g, 1.15 mol) of dihydropyran, and thereafter the reaction mixture was stirred for 3 hours at room temperature. It was then neutralized with triethylamine and evaporated in vacuo. The residue was purified by silica gel column chromatography (2000 g) using hexane-ethyl acetate (80:20) as eluant, to yield 2-butyne-1,4-diol monotetrahydropyranyl ether and a small amount of the bis-tetrahydropuranyl ether.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
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solvent
Reaction Step One
Quantity
104.88 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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